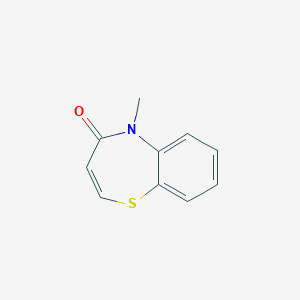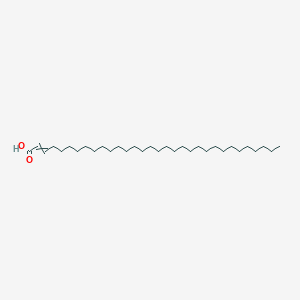
Dotriacont-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dotriacont-2-enoic acid is a long-chain unsaturated fatty acid with the molecular formula C32H62O2. It is characterized by the presence of a double bond at the second carbon atom in the chain. This compound is a member of the fatty acid family, which plays crucial roles in various biological processes and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Dotriacont-2-enoic acid can be synthesized through several methods, including the hydrolysis of esters and the oxidation of long-chain alcohols. One common synthetic route involves the use of Grignard reagents, where a long-chain alkyl halide reacts with magnesium to form the corresponding Grignard reagent. This intermediate is then treated with carbon dioxide to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plant oils. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions: Dotriacont-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the molecule can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups through halogenation or nitration reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products:
Oxidation: Epoxides, diols, and carboxylic acids.
Reduction: Long-chain alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
Dotriacont-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: this compound is utilized in the production of lubricants, surfactants, and cosmetics.
作用機序
The mechanism of action of dotriacont-2-enoic acid involves its interaction with cellular membranes and enzymes. The double bond in the molecule allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation.
類似化合物との比較
Octacos-9-enoic acid: Another long-chain unsaturated fatty acid with a double bond at the ninth carbon.
Hexacos-2-enoic acid: A similar compound with a shorter carbon chain and a double bond at the second carbon.
Uniqueness: Dotriacont-2-enoic acid is unique due to its long carbon chain and the specific position of the double bond. This structural feature imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
103174-99-8 |
|---|---|
分子式 |
C32H62O2 |
分子量 |
478.8 g/mol |
IUPAC名 |
dotriacont-2-enoic acid |
InChI |
InChI=1S/C32H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h30-31H,2-29H2,1H3,(H,33,34) |
InChIキー |
DNHRSYFHLCIJNF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


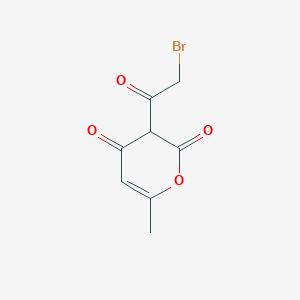


![7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14322589.png)
![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)
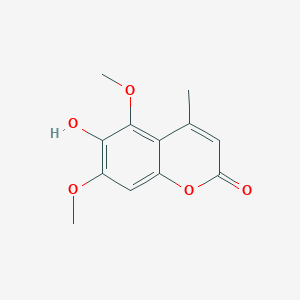


![2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B14322617.png)
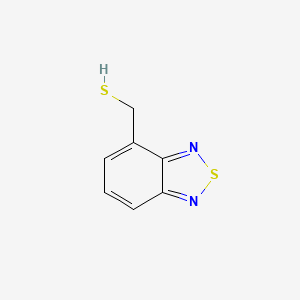
![Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-](/img/structure/B14322636.png)
![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)

